(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound (2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety. Its intricate configuration and functional groups make it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the sugar moiety through glycosylation reactions. Key steps include:
Formation of the Purine Base: This involves the reaction of appropriate amines with formamide derivatives under controlled conditions.
Glycosylation: The purine base is then glycosylated using protected sugar derivatives in the presence of catalysts like Lewis acids.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The purine base can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like boron trifluoride for glycosylation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted purine bases.
Scientific Research Applications
(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with nucleic acids and enzymes, affecting their function.
Pathways Involved: It can inhibit specific enzymes involved in DNA replication and repair, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: Shares the purine base but differs in the sugar moiety.
Guanosine: Another purine nucleoside with different functional groups.
Inosine: Similar structure but with a different amino group arrangement.
Uniqueness
(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol: is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties compared to other nucleosides.
Properties
Molecular Formula |
C15H22N6O4 |
---|---|
Molecular Weight |
350.37 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H22N6O4/c1-7(2)3-4-17-12-9-13(20-15(16)19-12)21(6-18-9)14-11(24)10(23)8(5-22)25-14/h6,8,10-11,14,22-24H,1,3-5H2,2H3,(H3,16,17,19,20)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
KQGVDYZMTWYNEH-IDTAVKCVSA-N |
Isomeric SMILES |
CC(=C)CCNC1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC(=C)CCNC1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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